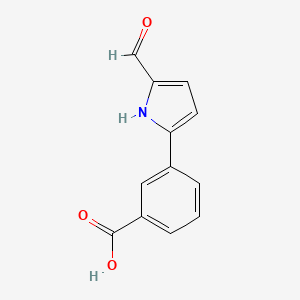

3-(5-formyl-1H-pyrrol-2-yl)benzoic acid

Description

Properties

Molecular Formula |

C12H9NO3 |

|---|---|

Molecular Weight |

215.20 g/mol |

IUPAC Name |

3-(5-formyl-1H-pyrrol-2-yl)benzoic acid |

InChI |

InChI=1S/C12H9NO3/c14-7-10-4-5-11(13-10)8-2-1-3-9(6-8)12(15)16/h1-7,13H,(H,15,16) |

InChI Key |

XHXJJSOMNBRILO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(N2)C=O |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

A widely adopted method for preparing 3-(5-formyl-1H-pyrrol-2-yl)benzoic acid involves the Suzuki-Miyaura cross-coupling reaction between an aryl boronic acid and a brominated pyrrole aldehyde derivative.

General Procedure:

A mixture of aryl boronic acid (e.g., 3-carboxyphenylboronic acid) and 5-bromo-1H-pyrrole-2-carboxaldehyde is combined in a solvent system such as dimethoxyethane (DME) and ethanol, with an aqueous base like 2 M sodium carbonate solution. The mixture is flushed with nitrogen to maintain an inert atmosphere, followed by the addition of a palladium catalyst such as bis(triphenylphosphine)palladium(II) chloride ((Ph3P)2PdCl2). The reaction is heated at approximately 80°C for 18 hours under nitrogen. After completion, the solvent is removed under reduced pressure, and the residue is dissolved in water, filtered, acidified to pH 3-4 with hydrochloric acid, and the product is isolated by filtration and recrystallization from ethanol.

| Parameter | Condition |

|---|---|

| Solvent | Dimethoxyethane (DME) / Ethanol |

| Base | 2 M Aqueous Na2CO3 |

| Catalyst | (Ph3P)2PdCl2 |

| Temperature | 80°C |

| Reaction Time | 18 hours |

| Atmosphere | Nitrogen inert atmosphere |

| Work-up | Acidification, filtration, recrystallization |

This method affords the target 3-(5-formyl-1H-pyrrol-2-yl)benzoic acid in good yields (typically above 80%) with high purity after recrystallization.

Formylation via Vilsmeier-Haack Reaction

Another approach to introduce the formyl group on the pyrrole ring involves the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to formylate pyrrole derivatives.

Procedure:

Starting from 3-(1H-pyrrol-1-yl)benzoic acid or its esters, the compound is treated with DMF and POCl3 under controlled temperatures to introduce the formyl group at the 5-position of the pyrrole ring. This electrophilic aromatic substitution reaction is performed under anhydrous conditions to avoid hydrolysis and side reactions. The reaction mixture is quenched with water or aqueous base, and the product is purified by extraction and recrystallization.

| Parameter | Condition |

|---|---|

| Reagents | DMF, POCl3 |

| Temperature | 0°C to room temperature |

| Reaction Time | Variable, typically 2-6 hours |

| Work-up | Quenching with water, extraction, recrystallization |

This method is efficient for introducing the aldehyde functionality directly onto the pyrrole ring attached to the benzoic acid moiety, although it requires careful control of reaction conditions to avoid over-formylation or degradation.

Alternative Synthetic Routes

Condensation Reactions:

Pyrrole derivatives can be synthesized via condensation of appropriate precursors such as 1,4-dicarbonyl compounds and amines, followed by selective formylation. However, this method is less direct and often involves multiple steps with intermediate purification.Microwave-Assisted Synthesis:

To improve reaction rates and yields, microwave irradiation has been employed in some pyrrole formylation reactions, reducing reaction times significantly and enhancing regioselectivity.

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Remarks |

|---|---|---|---|---|

| Suzuki-Miyaura Cross-Coupling | 3-Carboxyphenylboronic acid, 5-bromo-1H-pyrrole-2-carboxaldehyde | (Ph3P)2PdCl2, Na2CO3, DME/EtOH, 80°C, 18 h | >80 | High regioselectivity, mild conditions |

| Vilsmeier-Haack Formylation | 3-(1H-pyrrol-1-yl)benzoic acid or esters | DMF, POCl3, 0°C to RT, 2-6 h | Moderate | Direct formylation, requires careful control |

| Microwave-Assisted Formylation | Similar to Vilsmeier-Haack | Microwave irradiation, shorter time | Improved | Faster reaction, better regioselectivity |

The Suzuki-Miyaura cross-coupling method is the most reliable and widely used approach for synthesizing 3-(5-formyl-1H-pyrrol-2-yl)benzoic acid, offering high yields and selectivity under relatively mild conditions.

The Vilsmeier-Haack reaction provides a direct route to introduce the formyl group but requires stringent reaction control to avoid side reactions and lower yields.

Optimization of reaction parameters such as solvent system, temperature, and catalyst loading can significantly improve the efficiency and purity of the final product.

Advanced techniques such as microwave-assisted synthesis show promise in reducing reaction times and enhancing regioselectivity, although these require specialized equipment.

Analytical characterization including NMR, IR, and mass spectrometry is essential to confirm the structure and purity of the synthesized compound.

- References BenchChem overview and synthetic methods for methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate, including Vilsmeier-Haack formylation and condensation reactions. Detailed synthetic procedures for 2-aryl 5-formyl-1H-pyrroles via Suzuki-Miyaura cross-coupling, including reaction conditions and purification protocols (Journal of Medicinal Chemistry Supporting Information).

Chemical Reactions Analysis

Types of Reactions

3-(5-Formyl-1H-pyrrol-2-yl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The pyrrole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride).

Major Products

Oxidation: 3-(5-Carboxy-1H-pyrrol-2-yl)benzoic acid.

Reduction: 3-(5-Hydroxymethyl-1H-pyrrol-2-yl)benzoic acid.

Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

Based on the search results, here's what can be gathered regarding the applications of compounds related to "3-(5-formyl-1H-pyrrol-2-yl)benzoic acid":

Scientific Research Applications

The search results highlight several potential applications of pyrrole derivatives and related compounds in scientific research:

- Treatment of Diseases: 3-(pyrrol-2-yl)methylene-2-pyrrolone moieties are found in biologically active compounds under investigation for treating various diseases, including cancer, inflammation, autoimmune diseases (such as rheumatoid arthritis and multiple sclerosis), Parkinson's disease, and cardiovascular disease .

- Protein Kinase Modulation: The 3-(pyrrol-2-yl)methylene)-2-pyrrolone moiety modulates the activity of protein kinases, which are critical regulators of cellular processes in normal and diseased tissue, including cancer .

- Cardiotonics: Certain pyrrole derivatives have demonstrated pharmacological activity in animals and are suitable as cardiotonics. They can act as positive inotropic agents, augmenting the contractility of smooth and cardiac muscle .

- Treatment of Circulatory Conditions: These compounds may also be beneficial in treating hypotonic circulatory conditions, depression of blood sugar, decreasing swelling of mucous membranes, as nasal decongestants, and influencing salt and fluid balance . They may also be beneficial in the treatment of psychiatric illness, migraine, and depression .

Synthesis and Derivatives

Mechanism of Action

The mechanism of action of 3-(5-formyl-1H-pyrrol-2-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects. The formyl group and the pyrrole ring are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrole Ring

- 5-Chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid (CAS 1153234-69-5): This analog replaces the formyl group with a chlorine atom and adds a methoxy group at the benzene ring’s 2-position. The methoxy group introduces steric hindrance, which may limit π-π stacking interactions critical for biological target binding .

- Indazole’s fused bicyclic structure provides greater rigidity and aromatic surface area, enhancing binding affinity to kinases (e.g., IC₅₀ values in the nM range for some targets) compared to pyrrole derivatives. However, the absence of a pyrrole ring reduces its ability to participate in metal coordination .

Modifications to the Benzene Ring

- 4-{[(5-Chloro-2-ethoxyphenyl)sulfonyl]amino}benzoic acid (CAS 880809-62-1): The sulfonamide group introduces strong hydrogen-bond acceptor/donor properties, with a calculated pKa of ~3.5 for the sulfonamide proton. This contrasts with the simpler benzoic acid group (pKa ~4.2), suggesting altered pH-dependent solubility and protein-binding behavior.

- 5-[(5-Chloro-2-methoxybenzyl)amino]-2-(4-morpholinyl)benzoic acid (CAS 444937-77-3): The morpholine ring increases water solubility (logS ~-2.5 vs. ~-3.8 for the parent compound) due to its polar oxygen atom, while the benzylamine linker enables covalent bonding to electrophilic targets. This structural complexity may improve pharmacokinetic profiles but complicates synthetic accessibility .

Biological Activity

3-(5-formyl-1H-pyrrol-2-yl)benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes current findings regarding its biological activity, including mechanisms of action, structure-activity relationships, and comparative studies.

Chemical Structure and Properties

The chemical structure of 3-(5-formyl-1H-pyrrol-2-yl)benzoic acid features a pyrrole ring substituted with a formyl group at the 5-position and a benzoic acid moiety. This unique arrangement is believed to contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to 3-(5-formyl-1H-pyrrol-2-yl)benzoic acid:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. For instance, some derivatives have shown significant inhibition of cell proliferation in human cancer cell lines such as MCF-7 and A549, with IC50 values ranging from 3.0 µM to 22.54 µM, indicating strong anticancer activity compared to standard chemotherapeutics like doxorubicin .

- Structure-Activity Relationship (SAR) : Modifications in the structure, such as the introduction of different substituents on the pyrrole or benzoic acid moieties, have been shown to enhance potency. For example, certain derivatives exhibited IC50 values lower than those of existing anticancer agents, suggesting that structural optimization can lead to more effective compounds .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

- In vitro Studies : Research indicates that pyrrole-containing compounds can exhibit significant antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). Compounds similar to 3-(5-formyl-1H-pyrrol-2-yl)benzoic acid have demonstrated minimum inhibitory concentrations (MICs) that are competitive with traditional antibiotics like vancomycin .

Comparative Studies and Case Reports

The proposed mechanisms for the biological activities of 3-(5-formyl-1H-pyrrol-2-yl)benzoic acid include:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(5-formyl-1H-pyrrol-2-yl)benzoic acid, and how are reaction conditions optimized for yield and purity?

- Answer : The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For example, analogous compounds (e.g., 4-[3-(3-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid) are synthesized via Vilsmeier-Haack formylation or condensation reactions under controlled temperatures (60–80°C) and solvent systems like DMF or THF . Optimization parameters include catalyst selection (e.g., Lewis acids), solvent polarity, and stepwise purification via column chromatography or recrystallization. Yield improvements often require iterative adjustments to stoichiometry and reaction time .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

- Answer : Key techniques include:

- 1H/13C NMR : The formyl proton typically appears as a singlet near δ 9.8–10.2 ppm, while aromatic protons from the pyrrole and benzoic acid moieties resonate between δ 6.5–8.5 ppm. Carboxylic acid protons may broaden due to hydrogen bonding .

- FT-IR : Stretching vibrations for the formyl group (C=O) appear at ~1680–1720 cm⁻¹, and the carboxylic acid (O-H) at ~2500–3300 cm⁻¹.

- X-ray crystallography : Resolves spatial arrangements, such as planarity of the pyrrole-benzoic acid system, critical for π-π stacking interactions .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of 3-(5-formyl-1H-pyrrol-2-yl)benzoic acid?

- Answer : Hybrid functionals like B3LYP (Becke-3-parameter exchange with Lee-Yang-Parr correlation) are widely used to calculate frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and charge distribution. For example, exact-exchange terms in DFT improve accuracy for thermochemical properties, such as bond dissociation energies, which are critical for understanding reactivity . Basis sets (e.g., 6-31G*) and solvent models (e.g., PCM) refine predictions of solvatochromic effects and tautomeric equilibria .

Q. What strategies resolve contradictions between experimental data (e.g., NMR shifts) and computational predictions for structural features?

- Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism) or solvent interactions. To resolve:

- Perform variable-temperature NMR to detect tautomeric equilibria.

- Compare DFT-optimized geometries with crystallographic data to validate bond lengths/angles .

- Use implicit/explicit solvent models in simulations to match experimental solvent environments .

Q. What are the challenges in studying the compound's interaction with biological targets, and how can in silico docking complement experimental assays?

- Answer : Challenges include low solubility (due to the carboxylic acid group) and non-specific binding. Methodological solutions:

- Prodrug derivatization : Esterify the carboxylic acid to enhance membrane permeability .

- Molecular docking : Tools like AutoDock Vina predict binding affinities to enzymes (e.g., cyclooxygenases) by simulating interactions with the formyl and pyrrole groups. Validate with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.